molecular formula C6H12N2Si B093870 Pyrazole, 1-(trimethylsilyl)- CAS No. 18156-75-7

Pyrazole, 1-(trimethylsilyl)-

Cat. No.: B093870
CAS No.: 18156-75-7
M. Wt: 140.26 g/mol
InChI Key: AQXARFPMROXNLL-UHFFFAOYSA-N
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Description

Pyrazole, 1-(trimethylsilyl)-: is a derivative of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms. The trimethylsilyl group attached to the pyrazole ring enhances its chemical reactivity and stability, making it a valuable compound in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of 1-(trimethylsilyl)-pyrazole often involves the use of palladium-catalyzed coupling reactions. These reactions provide high yields and selectivity, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Substitution: Halides, organometallic reagents, and bases.

    Oxidation: Metal catalysts such as palladium or copper.

    Reduction: Hydrogen gas in the presence of metal catalysts.

Major Products:

  • Substituted pyrazoles with various functional groups.
  • Oxidized or reduced derivatives of pyrazole.

Mechanism of Action

The mechanism of action of 1-(trimethylsilyl)-pyrazole involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The trimethylsilyl group can stabilize intermediates, facilitating various chemical transformations. Molecular targets include enzymes and receptors, where the compound can inhibit or activate specific pathways .

Comparison with Similar Compounds

  • 4-Trimethylsilyl-1H-pyrazole
  • 1-Trimethylsilyl-4-methyl-1H-pyrazole

Comparison: 1-(Trimethylsilyl)-pyrazole is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. Compared to other trimethylsilyl-pyrazole derivatives, it offers different reactivity profiles, making it suitable for specific synthetic applications .

Properties

IUPAC Name

trimethyl(pyrazol-1-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2Si/c1-9(2,3)8-6-4-5-7-8/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQXARFPMROXNLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)N1C=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60342317
Record name Pyrazole, 1-(trimethylsilyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60342317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18156-75-7
Record name 1-(Trimethylsilyl)-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18156-75-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazole, 1-(trimethylsilyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60342317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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